molecular formula C7H10ClN B147531 M-Toluidine hydrochloride CAS No. 638-03-9

M-Toluidine hydrochloride

Cat. No. B147531
CAS RN: 638-03-9
M. Wt: 143.61 g/mol
InChI Key: VDXZPXIEEVOGLV-UHFFFAOYSA-N
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Description

M-toluidine hydrochloride is a chemical compound that has been studied in various contexts, including its physical properties and its behavior in different phases. It is an aromatic amine hydrochloride, which can undergo rearrangement into its ring-deuterated analogues under certain conditions .

Synthesis Analysis

The synthesis of m-toluidine hydrochloride can involve direct phosphorylation with POCl3 of the parent compound, as demonstrated in the synthesis of di-m-toluidine phosphate . Additionally, m-toluidine can be obtained through the hydrocracking of 2,3-xylidine using metal oxide-supported nickel catalysts, with a notable selectivity and conversion rate .

Molecular Structure Analysis

The molecular structure of m-toluidine has been determined through powder X-ray diffraction, revealing a monoclinic cell with space group P21/c. The crystalline structure is maintained by N—H⋯N hydrogen bonds and van der Waals interactions . The structure and motion of m-toluidine ions in solid form have also been studied using X-ray diffraction and 1H NMR, providing insights into the hydrogen-bond network and the dynamics of internal rotations .

Chemical Reactions Analysis

M-toluidine hydrochloride participates in rearrangement reactions, where N-deuterated aromatic amine hydrochloride can rearrange into its ring-deuterated analogues. This process is influenced by the phase (solid or liquid) and the presence of anions . The compound also forms inclusion compounds and complexes with other substances, such as 1,6-diaminohexanecadmium(II) tetracyanonickelate(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of m-toluidine have been extensively studied. It forms clusters in the liquid phase due to hydrogen-bonding interactions, which are balanced by steric hindrance from aromatic rings . The dynamic structure factor of m-toluidine reveals the presence of hydrogen-bonded nanometer-size clusters and provides evidence of an ergodic to nonergodic transition in the liquid . Molecular dynamics simulations have shown a correlation between dynamical heterogeneities and the potential energy landscape of m-toluidine, particularly in the supercooled liquid state approaching the glass transition . Copolymers of m-toluidine with pyrrole have been synthesized, showing that the oxidative polymerization is exothermic and the copolymers are more soluble in organic solvents than polypyrrole .

Scientific Research Applications

Chemical Stability in Aqueous Solutions

M-Toluidine hydrochloride demonstrates significant chemical stability in various aqueous solutions. A study by Kimball and Mishalanie (1994) showed that 3-chloro-p-toluidine hydrochloride does not significantly hydrolyze in pH 5, 7, or 9 buffer solutions over 31 days at 25°C (Kimball & Mishalanie, 1994).

Application in Electrodeposition and Corrosion Protection

The electrochemical polymerization of m-toluidine on iron surfaces has been explored for its corrosion protection properties. Sazou (2001) found that thin polymeric films of m-toluidine provide protective properties against corrosion of iron in sulfuric acid solutions (Sazou, 2001).

Use in Chemical Rearrangement Studies

Research by Okazaki and Okumura (1961) investigated the rearrangement of N-deuterated aromatic amine hydrochloride, including m-toluidine hydrochloride, in the solid phase. They found that m-toluidine hydrochloride is more reactive than its o-toluidine counterpart (Okazaki & Okumura, 1961).

Role in Analytical Chemistry

Dubowski (1962) utilized o-toluidine in a method for determining glucose in biological materials. This procedure involves using o-toluidine in acetic acid for colorimetric analysis of glucose concentration (Dubowski, 1962).

Interaction with Other Chemicals

Rub et al. (2016) studied the mixed micellization phenomena of m-toluidine with other compounds, observing interactions that influence the critical micelle concentration and micellar behavior in various solutions (Rub et al., 2016).

Application in Polymer Synthesis

Li et al. (2001) conducted research on the synthesis of copolymers from pyrrole and m-toluidine. They found that these copolymers are more soluble in organic solvents than polypyrrole and contain both pyrrole and m-toluidine units (Li et al., 2001).

Safety And Hazards

M-Toluidine hydrochloride is considered hazardous . It is combustible and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Prolonged or repeated exposure to M-Toluidine may result in damage to the blood system or kidneys . Once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels of M-Toluidine . It may cause cancer .

Future Directions

M-Toluidine hydrochloride has been used to form pyrrole/ m-toluidine copolymers via oxidative polymerization . This suggests potential future directions in the field of polymer chemistry.

properties

IUPAC Name

3-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H
Source PubChem
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InChI Key

VDXZPXIEEVOGLV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N.Cl
Source PubChem
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name M-TOLUIDINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID2021363
Record name 3-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

M-toluidine hydrochloride is a light gray solid. (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Boiling Point

482 °F at 760 mmHg (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Product Name

M-Toluidine hydrochloride

CAS RN

638-03-9
Record name M-TOLUIDINE HYDROCHLORIDE
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Record name 3-Methylaniline hydrochloride
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Record name m-toluidinium chloride
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Record name M-TOLUIDINE HYDROCHLORIDE
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Melting Point

442 °F (NTP, 1992)
Record name M-TOLUIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
RW Cripps, DH Hey - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… importance of o-Qxylidine as an intermediate in the preparation of riboflavin (vitamin B,) attention has now been directed to the application of this reaction to m-toluidine hydrochloride, …
Number of citations: 3 pubs.rsc.org
N Okazaki, A Okumura - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… the solid phase and>3 in the liquid phase rearrangement of 0-toluidine hydrochloride, and for m-toluidine hydrochloride 3 and 4 in the solid and the liquid phases respectively. This …
Number of citations: 4 www.journal.csj.jp
G Garg, VK Aswal, SK Kulshreshtha, PA Hassan - Pramana, 2004 - Springer
… out on sodium dodecyl sulfate (SDS) micelles in the presence of three different hydrophobic salts, ie aniline hydrochloride, o-toluidine hydrochloride and m-toluidine hydrochloride. All …
Number of citations: 10 link.springer.com
S Mukhopadhyay, B Nayak - Thermochimica Acta, 1980 - Elsevier
… m-Toluidine hydrochloride obtained by crystallization from t.he solution obtained after neutralization of the base was purified by crystallizing it twice from cold water. The purity of p-…
Number of citations: 3 www.sciencedirect.com
M Kiese - Naunyn-Schmiedebergs Archiv für experimentelle …, 1963 - Springer
Methods Except the experiments with N-(fl-hydroxyethyl)-aniline all experiments in vivo were carried out on dogs. These were all older than one year. Cats were used for the …
Number of citations: 40 link.springer.com
G Garg, PA Hassan, VK Aswal… - The Journal of Physical …, 2005 - ACS Publications
… solutions of the anionic surfactant sodium dodecyl sulfate (SDS) in the presence of the cationic hydrophobic salts o-toluidine hydrochloride (OTHC) and m-toluidine hydrochloride (…
Number of citations: 77 pubs.acs.org
Y Wei, WW Focke, GE Wnek, A Ray… - The Journal of …, 1989 - ACS Publications
Poly (o-toluidine), poly (m-toluidine), and poly (o-ethylaniline) have been synthesized chemically and electrochemically. The polymers were characterized by elemental analysis, UV-vis …
Number of citations: 521 pubs.acs.org
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… is formed when (I ; R, = R, = H, R, = Me) is refluxed with either aniline hydrochloride (40% yield) or o-toluidine hydrochloride (22% yield), but that if m-toluidine hydrochloride is used the …
Number of citations: 4 pubs.rsc.org
SS Vibhute, MD Joshi, PP Wadgaonkar… - Journal of Polymer …, 1997 - Wiley Online Library
… with a nitrogen gas inlet, a thermowell, and an air condenser with CaCl2 guard tube were placed 10.0 g (0.03 mol) of phenolphthalein, 11.8 g (0.07 mol) of m-toluidine hydrochloride, …
Number of citations: 39 onlinelibrary.wiley.com
HG Crabtree - British Journal of Cancer, 1949 - ncbi.nlm.nih.gov
… (2 moles) m-toluidine hydrochloride dissolved in 200 ml. water, at room temperature (Mehner, 1902). … m-toluidine hydrochloride (1 mole) + 450 ml. EtOH were kept at 20 for 3 days, with …
Number of citations: 27 www.ncbi.nlm.nih.gov

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